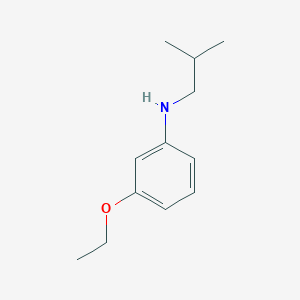
3-ethoxy-N-(2-methylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylpropyl group, and an ethoxy group is attached to the benzene ring. This compound is used primarily in research and development and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-methylpropyl)aniline can be achieved through several methods. One common approach involves the alkylation of 3-ethoxyaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Applications De Recherche Scientifique
3-Ethoxy-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-(2-methylpropyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethoxy and 2-methylpropyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxyaniline: Lacks the 2-methylpropyl group, making it less hydrophobic.
N-(2-Methylpropyl)aniline: Lacks the ethoxy group, affecting its electronic properties.
3-Methoxy-N-(2-methylpropyl)aniline: Has a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Uniqueness
3-Ethoxy-N-(2-methylpropyl)aniline is unique due to the presence of both the ethoxy and 2-methylpropyl groups. These substituents can significantly impact the compound’s chemical and physical properties, such as solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
3-ethoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-6-11(8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Clé InChI |
PTGGSTGKFAUVLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13238478.png)
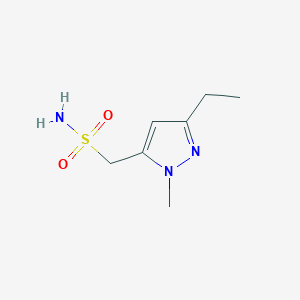
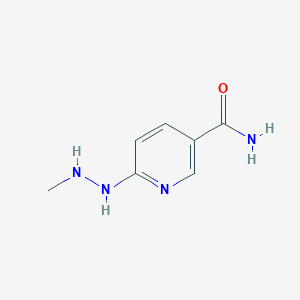
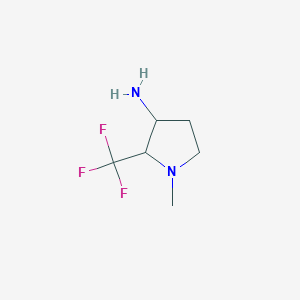
![6-Oxaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13238528.png)
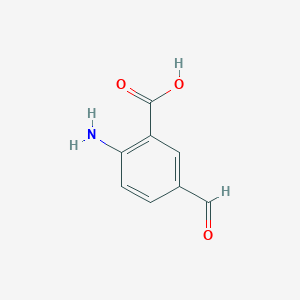
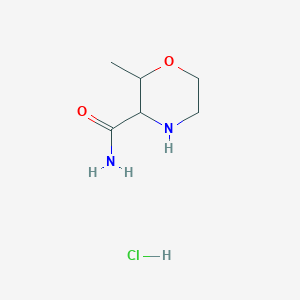
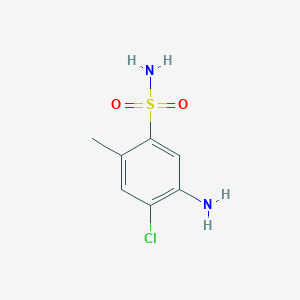
![Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate](/img/structure/B13238541.png)

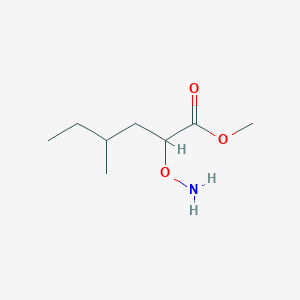
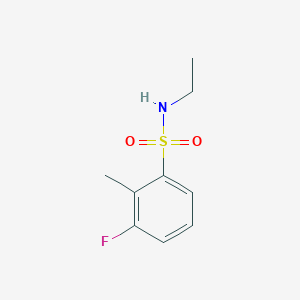
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)

